molecular formula C26H23FN4O3 B6586008 N-(2-ethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide CAS No. 1251623-01-4

N-(2-ethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide

Cat. No.: B6586008
CAS No.: 1251623-01-4
M. Wt: 458.5 g/mol
InChI Key: MDOOXQFMPMKWBH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a benzyl group bearing a 3-fluorobenzamido moiety and at the 4-position with a carboxamide linked to a 2-ethoxyphenyl group.

Key structural attributes include:

  • Imidazole core: Known for hydrogen bonding and coordination with metal ions.
  • 2-Ethoxyphenyl group: Modulates solubility and steric bulk compared to methoxy analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c1-2-34-24-9-4-3-8-22(24)30-26(33)23-16-31(17-28-23)15-18-10-12-21(13-11-18)29-25(32)19-6-5-7-20(27)14-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOOXQFMPMKWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a synthetic compound belonging to the class of imidazole derivatives. Its complex structure, which includes an imidazole ring, an ethoxyphenyl group, and a fluorobenzamido moiety, has attracted attention in medicinal chemistry for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and applications.

The molecular formula for this compound is C20H22FN3O3C_{20}H_{22}FN_3O_3, with a molecular weight of approximately 373.41 g/mol. The compound's structure can be visualized as follows:

  • Imidazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
  • Ethoxyphenyl Group : An ethoxy substituent attached to a phenyl ring.
  • Fluorobenzamido Moiety : A benzamide group with a fluorine atom substituent.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Similar compounds have demonstrated the ability to act as inhibitors or modulators of protein functions, potentially affecting pathways related to cancer cell proliferation or apoptosis.

In Vitro Studies

Recent studies have explored the biological activity of compounds structurally similar to this compound. For instance, research indicates that certain imidazole derivatives can inhibit cancer cell growth by targeting G protein-coupled receptors (GPCRs), which play a crucial role in various cellular processes including proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInhibition of cancer cell proliferation ,
GPCR ModulationInteraction with GPR55 receptor
Apoptosis InductionPotential induction in cancer cells

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of similar imidazole compounds on breast cancer cells, it was found that these compounds could significantly reduce cell viability through apoptosis induction. The study utilized various assays to assess cell proliferation and apoptosis markers, demonstrating that imidazole derivatives could effectively target cancerous cells while sparing normal cells .

Case Study 2: GPCR Interaction

Another investigation focused on the interaction of imidazole derivatives with GPCRs, particularly GPR55. It was shown that activation of this receptor could stimulate pathways leading to increased angiogenesis and metastasis in cancer models. The study highlighted the importance of understanding GPCR interactions for developing targeted therapies .

Applications

This compound has potential applications in:

  • Cancer Therapy : Due to its ability to inhibit cancer cell growth and induce apoptosis.
  • Pain Management : Through modulation of GPCRs involved in pain signaling pathways.
  • Inflammatory Conditions : As a potential therapeutic agent targeting inflammatory pathways mediated by GPCRs.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to structurally related imidazole, triazole, and indazole derivatives (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Core Key Substituents Notable Features Reference
Target Compound Imidazole 2-Ethoxyphenyl, 4-(3-fluorobenzamido)benzyl Fluorine enhances binding; ethoxy improves solubility
(E)-2-(2-Ethoxyphenyl)-5-methyl-N-(3-(methylsulfonyl)allyl)-1H-imidazole-4-carboxamide (22) Imidazole 2-Ethoxyphenyl, 5-methyl, methylsulfonylallyl Methylsulfonyl group increases polarity
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole 2-Ethoxyphenyl, 4-isopropylphenyl, 5-methyl Triazole core may reduce metabolic stability
N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide Indazole 4-Methoxyphenethyl Low solubility (2.7 µg/mL at pH 7.4)
Key Observations:

Substituent Effects: Ethoxy vs. Fluorobenzamido vs. Methylsulfonyl: The 3-fluorobenzamido group in the target compound may improve target binding via halogen bonds, contrasting with the polar methylsulfonyl group in compound 22, which could enhance solubility but reduce passive diffusion .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The indazole derivative (compound 5) exhibits low aqueous solubility (2.7 µg/mL), whereas the target compound’s ethoxy and fluorobenzamido groups may balance lipophilicity and solubility .
  • Metabolic Stability : The triazole core (compound 3) is prone to oxidative metabolism, whereas imidazoles (target compound and 22) may exhibit better stability due to reduced ring strain .

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